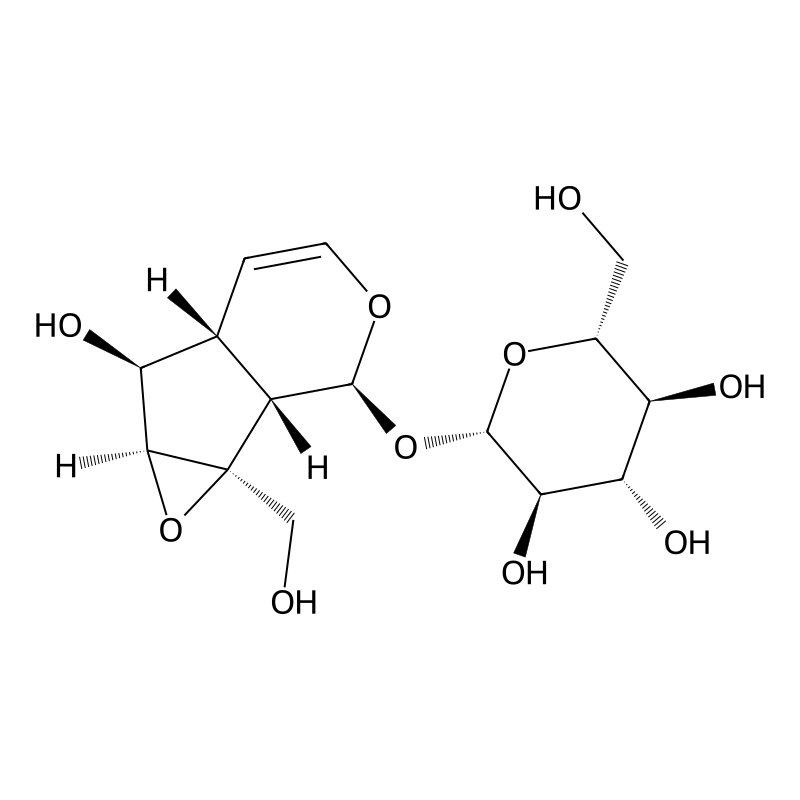

Catalpol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Catalpol (CAS 2415-24-9) is a major iridoid glycoside isolated from plants such as *Rehmannia glutinosa* and various *Plantago* species. It is a well-characterized natural product recognized for a range of biological activities, including neuroprotective, anti-inflammatory, and anti-diabetic properties. Due to its high polarity and water solubility, high-purity Catalpol serves as a critical reference standard and research tool, particularly in studies requiring precise concentration control and freedom from the confounding variables present in crude plant extracts.

Research Fit

References

- [1] Bai, Y., et al. Catalpol in diabetes and its complications: a review of pharmacology, pharmacokinetics, and safety. *Molecules* 24.18 (2019): 3302.

- [2] Bhattamisra, S. K., et al. Multiple biological effects of an iridoid glucoside, catalpol, and its underlying molecular mechanisms. *Biomolecules* 10.1 (2020): 32.

- [5] Gao, H., et al. Catalpol: a promising natural neuroprotective agent for neurologic disorders. *Neural Regeneration Research* 20.5 (2025): 965.

- [6] Khan, H., et al. Cracking the Bioactive Code of Rehmannia glutinosa: Analysis and Functions of Active Components. *BioSci Publisher* (2024).

Substituting high-purity Catalpol with crude plant extracts or even close structural analogs like aucubin introduces significant, often unacceptable, variability into experimental and developmental workflows. Crude extracts of *Rehmannia glutinosa* contain highly variable concentrations of Catalpol, which can be as high as 3-4% in fresh roots but drop to as low as 0.27% after traditional steaming processes, alongside a complex matrix of other compounds that can interfere with assays. Furthermore, structurally similar iridoid glycosides such as aucubin, while co-occurring in some species, exhibit distinct metabolic profiles and biological potencies, making them non-equivalent for quantitative studies or as precursors for synthesis. The use of precisely specified, pure Catalpol is therefore essential for achieving reproducible dose-response relationships and reliable analytical quantification.

Substitution Risk

References

- [1] Bai, Y., et al. Catalpol in diabetes and its complications: a review of pharmacology, pharmacokinetics, and safety. *Molecules* 24.18 (2019): 3302.

- [2] Gong, X., et al. Simultaneous Determination of Catalpol, Aucubin, and Geniposidic Acid in Different Developmental Stages of Rehmannia glutinosa Leaves by High Performance Liquid Chromatography. *Journal of Analytical Methods in Chemistry* (2016).

- [3] Li, Y., et al. Study on the Neuroprotective Effects of Eight Iridoid Components Using Cell Metabolomics. *Metabolites* 13.7 (2023): 839.

Ensured Purity for Analytical & Precursor Applications vs. Crude Extracts

High-purity Catalpol (>95-98%) provides a reliable basis for analytical method development, standard curve generation, and use as a synthetic precursor. In contrast, the Catalpol content in its primary source, *Rehmannia glutinosa*, is highly inconsistent; fresh roots may contain 3-4%, which can drop to 1.79–2.28% in dried roots and as low as 0.27% after steaming. This variability makes crude extracts unsuitable for applications demanding quantitative precision and reproducibility.

| Evidence Dimension | Compound Purity / Concentration |

| Target Compound Data | >95% (Commercially available high-purity standard) |

| Comparator Or Baseline | 0.27% to 4% in *Rehmannia glutinosa* root (depending on processing) |

| Quantified Difference | Up to >350-fold higher concentration and guaranteed purity compared to processed crude source material. |

| Conditions | Comparison of commercially available pure Catalpol to reported concentrations in raw and processed plant material. |

For quantitative assays, formulation, or synthesis, starting with a known-purity material eliminates a critical source of variability, ensuring experiment-to-experiment reproducibility.

Differential Anti-Inflammatory Activity Compared to Analogs Aucubin and Genipin

While often grouped with other iridoids, Catalpol shows a distinct anti-inflammatory activity profile. In a comparative study, Catalpol, aucubin, and genipin were all described as having weak anti-inflammatory activity at baseline. However, another study demonstrated that while 6-O-substituted derivatives of Catalpol showed potent inhibition of NF-κB activation at 50 μmol/L, Catalpol itself did not show effective inhibition at the same concentration, distinguishing its intrinsic activity from its derivatives and other iridoids. This makes it a specific chemical scaffold for derivatization studies.

| Evidence Dimension | Inhibition of NF-κB Luciferase Reporter Activity |

| Target Compound Data | No effective inhibition observed at 50 μmol/L. |

| Comparator Or Baseline | Aucubin and Genipin (described as weak); 6-O-substituted catalpol derivatives (40-60% inhibition at 50 μmol/L). |

| Quantified Difference | Demonstrates lower intrinsic NF-κB inhibitory activity at 50 μmol/L compared to its 6-O-substituted derivatives. |

| Conditions | HEK293 cells transfected with an NF-κB plasmid, stimulated with TNF-α. |

This allows researchers to use Catalpol as a well-defined starting point or negative control in structure-activity relationship (SAR) studies, where the goal is to enhance activity through specific chemical modifications.

Superior Abundance in Key Plant Sources Compared to Aucubin

In studies of shared plant sources like *Rehmannia glutinosa* and some *Plantago* species, Catalpol is often found in significantly higher concentrations than its structural analog, aucubin. HPLC analysis of *R. glutinosa* leaves across developmental stages showed that the content of aucubin was much lower than that of catalpol. Similarly, in certain *Globularia* species where both compounds were present, Catalpol concentrations were generally higher than aucubin concentrations, reaching up to 1.6% in the flowers of *G. punctata*.

| Evidence Dimension | Relative Concentration in Plant Tissue |

| Target Compound Data | Major iridoid glycoside by concentration in *R. glutinosa* and certain *Globularia* species. |

| Comparator Or Baseline | Aucubin (much lower concentration in the same plant tissues). |

| Quantified Difference | Quantitatively demonstrated to be the more abundant of the two iridoids in multiple shared botanical sources. |

| Conditions | HPLC-UV analysis of methanolic extracts from various plant parts of *R. glutinosa* and *Globularia* species. |

For researchers aiming to study the most representative iridoid from these species or those developing extraction and purification processes, targeting Catalpol is a more efficient and higher-yielding strategy.

Defined Handling & Stability Profile: Stable in Neutral pH, Sensitive to Acid

Catalpol's stability is highly dependent on pH and temperature, a critical factor for experimental design and formulation. It demonstrates excellent stability in neutral solutions but is sensitive to acidic conditions, especially under high temperatures. Degradation follows first-order kinetics, with activation energies of 81.7 kJ/mol at pH 4.0 and 98.7 kJ/mol at pH 6.0, indicating significantly faster degradation in more acidic environments. This contrasts with general glycosides which have higher activation energies for acid-catalyzed hydrolysis (around 138–142 kJ/mol).

| Evidence Dimension | Activation Energy for Degradation (pH-dependent) |

| Target Compound Data | 81.7 kJ/mol (at pH 4.0), 88.8 kJ/mol (at pH 5.0), 98.7 kJ/mol (at pH 6.0). |

| Comparator Or Baseline | General acid-catalyzed hydrolysis of glycosides (~138–142 kJ/mol). |

| Quantified Difference | Lower activation energy suggests greater sensitivity to acid-catalyzed degradation than typical glycosides. |

| Conditions | Aqueous solution heated at varying pH and temperatures. |

This knowledge allows for the precise control of experimental conditions, preventing unintended degradation in buffers or formulations and ensuring that the active compound being tested is the intact molecule.

Analytical Reference Standards and Quality Control

Due to its defined purity (>95-98%), Catalpol is the required choice for use as a certified reference standard in the development and validation of HPLC and LC-MS methods for quantifying iridoid glycosides in plant extracts, herbal formulations, and quality control settings.

Baseline Compound for Structure-Activity Relationship (SAR) Studies

Given its modest intrinsic activity in certain assays like NF-κB inhibition, pure Catalpol serves as an ideal and well-characterized starting scaffold for synthetic chemists to create and test derivatives with potentially enhanced biological activity.

Reproducible *In Vitro* and *In Vivo* Pharmacological Studies

For researchers investigating the neuroprotective or metabolic effects of iridoids, using high-purity Catalpol ensures a known, consistent dose without the confounding effects of impurities from plant extracts, leading to reliable and publishable data.

Process Development for Natural Product Extraction

As the most abundant iridoid in key botanical sources like *Rehmannia glutinosa*, pure Catalpol is essential for developing and optimizing industrial extraction and purification protocols, where it can be used to spike matrices and calculate process yield and efficiency.

Application Fit Matrix

References

- [2] Park, K. S., et al. Anti-Inflammatory Activity Comparison among Scropoliosides—Catalpol Derivatives with 6-O-Substituted Cinnamyl Moieties. *International Journal of Molecular Sciences* 21.11 (2020): 4035.

- [3] Gao, H., et al. Catalpol: a promising natural neuroprotective agent for neurologic disorders. *Neural Regeneration Research* 20.5 (2025): 965.

- [4] Gong, X., et al. Simultaneous Determination of Catalpol, Aucubin, and Geniposidic Acid in Different Developmental Stages of Rehmannia glutinosa Leaves by High Performance Liquid Chromatography. *Journal of Analytical Methods in Chemistry* (2016).

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Use Classification

2: Liu YF, Zhao Y, Wen XS, Dong QT. [Advances in research on pharmacodynamics and chemical conversion of catalpol]. Zhongguo Zhong Yao Za Zhi. 2007 Jun;32(12):1128-30. Review. Chinese. PubMed PMID: 17802867.

Explore Compound Types